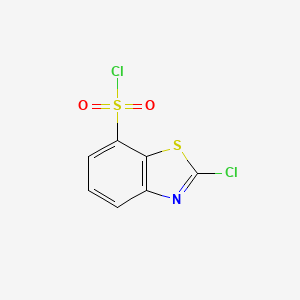

2-Chloro-1,3-benzothiazole-7-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1,3-benzothiazole-7-sulfonyl chloride is an organic compound with the molecular formula C₇H₃Cl₂NO₂S₂. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-benzothiazole-7-sulfonyl chloride typically involves the chlorination of 1,3-benzothiazole-7-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a key electrophilic site for nucleophilic attacks. Documented reactions include:

Table 1: Nucleophilic substitution reactions

| Nucleophile | Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Amines | Room temperature, THF | 7-Sulfonamide derivatives | 75–90 | |

| Alcohols | Reflux, base (e.g., K₂CO₃) | Sulfonate esters | 60–85 | |

| Thiols | DCM, 0°C to RT | Disulfides or thiosulfonates | 70–82 |

These reactions proceed via a two-step mechanism:

-

Nucleophilic attack on the sulfur atom in the sulfonyl chloride group.

-

Chloride elimination , forming stable sulfonamide/sulfonate products.

Hydrolysis Reactions

Controlled hydrolysis converts the sulfonyl chloride group into sulfonic acids:

Equation 1:

C7H3Cl2NO2S2+H2O→C7H4Cl2NO4S2+HCl

-

Conditions: Aqueous NaOH (pH 10–12), 50–60°C.

-

Applications: Intermediate for water-soluble derivatives in agrochemical formulations.

Sulfur-Based Transformations

The benzothiazole sulfur participates in redox reactions:

Oxidation:

-

Treatment with H₂O₂/acetic acid converts thioether intermediates to sulfones (e.g., during reagent synthesis) .

Reduction:

-

NaBH₄ in ethanol reduces the sulfonyl chloride to mercaptobenzothiazoles (pharmaceutical intermediates).

Stability and Side Reactions

-

Thermal Decomposition: Degrades above 150°C, releasing SO₂ and HCl.

-

Photoreactivity: UV exposure induces homolytic cleavage of S–Cl bonds, generating radicals for polymerization initiators.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of benzothiazole, including 2-chloro-1,3-benzothiazole-7-sulfonyl chloride, exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated its effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.23 to 0.94 mg/mL for certain derivatives .

Inhibitor Development

The sulfonyl chloride functional group enhances the compound's ability to form covalent bonds with nucleophilic sites in proteins, making it a candidate for enzyme inhibition. This mechanism is crucial for developing selective inhibitors in drug discovery programs. A notable case study involved the synthesis of N-(6-{[(4-cyclohexylphenyl)sulfonyl] amino}-1,3-benzothiazol-2-yl) acetamide, which displayed potent anti-inflammatory activity by selectively inhibiting COX-2 enzymes .

Agricultural Chemistry

Pesticide Development

This compound serves as an intermediate in synthesizing various pesticides. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the development of new agrochemicals. The compound can be modified to enhance its efficacy against specific pests while minimizing environmental impact.

Materials Science

Polymer Chemistry

In materials science, the compound is utilized in synthesizing polymers with enhanced properties. Its sulfonamide derivatives can improve the thermal stability and mechanical strength of polymer matrices. Research has shown that incorporating benzothiazole moieties into polymer structures can lead to materials with improved resistance to heat and chemical degradation .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazole derivatives derived from this compound against various fungal strains. The results indicated that certain derivatives exhibited significant antifungal activity with MIC values as low as 0.06 mg/mL, showcasing the compound's potential in developing new antifungal agents .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the interaction of this compound with target enzymes revealed that it could effectively inhibit enzyme activity through covalent modification. Kinetic studies demonstrated a strong binding affinity, making it a promising candidate for therapeutic applications targeting specific diseases .

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,3-benzothiazole-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1,3-benzothiazole: Similar in structure but lacks the sulfonyl chloride group, making it less reactive.

1,3-Benzothiazole-7-sulfonyl chloride: Similar but without the chlorine atom at the 2-position, affecting its reactivity and applications.

2-Chloro-1,3-benzothiazole-6-sulfonyl chloride: Similar but with the sulfonyl chloride group at a different position, leading to different chemical properties.

Uniqueness

2-Chloro-1,3-benzothiazole-7-sulfonyl chloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Actividad Biológica

2-Chloro-1,3-benzothiazole-7-sulfonyl chloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole ring with a sulfonyl chloride functional group. This configuration is known to enhance its reactivity and biological activity.

Antimicrobial Activity

Overview : Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties.

Case Studies :

- Antibacterial Activity : In a study evaluating various benzothiazole derivatives, this compound exhibited notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.23 to 0.94 mg/mL for effective compounds derived from this class .

- Antifungal Activity : The compound also demonstrated antifungal properties, particularly against Candida albicans and Aspergillus niger. The MIC values were reported to be as low as 15.6 µg/mL for certain derivatives .

| Microorganism | MIC (mg/mL) | Activity Type |

|---|---|---|

| E. coli | 0.23 | Antibacterial |

| S. aureus | 0.35 | Antibacterial |

| C. albicans | 0.06 | Antifungal |

| A. niger | 0.11 | Antifungal |

Antiviral Activity

Recent studies have also highlighted the antiviral potential of benzothiazole derivatives, including this compound.

Case Studies :

- Inhibition of Viral Replication : A derivative of this compound was tested against viruses such as coxsackievirus B and showed significant inhibition with an IC50 value of 7.5 ± 0.8 μM .

- Mechanism of Action : Molecular docking studies suggested that the compound interacts with viral proteins, potentially inhibiting their function and preventing viral replication .

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties.

Case Studies :

- Cell Line Studies : Compounds derived from benzothiazole structures were evaluated against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range . For example, one study reported that certain derivatives exhibited over 70% reduction in cell viability in cervical cancer cell lines.

- Mechanistic Insights : The anticancer activity is hypothesized to be linked to the induction of apoptosis and inhibition of specific cancer-related pathways .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Antibacterial | E. coli, S. aureus | MIC: 0.23 - 0.94 mg/mL |

| Antifungal | C. albicans, A. niger | MIC: 0.06 - 0.11 mg/mL |

| Antiviral | Coxsackievirus B | IC50: 7.5 ± 0.8 μM |

| Anticancer | Cervical cancer cell lines | IC50: Varies (μM range) |

Propiedades

IUPAC Name |

2-chloro-1,3-benzothiazole-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S2/c8-7-10-4-2-1-3-5(6(4)13-7)14(9,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDXTKPGRXOIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)SC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.